molecular formula C7H16O4S B231594 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one CAS No. 17429-56-0

2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one

Cat. No. B231594
CAS RN: 17429-56-0
M. Wt: 232.32 g/mol
InChI Key: UKVXZCRLLFVABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one, also known as EFMC, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. EFMC is a cyclohexanone derivative that contains a furan ring, which makes it structurally unique and interesting for further investigation.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the inflammatory and cancer pathways. 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that are involved in the breakdown of extracellular matrix proteins, which is a key step in cancer invasion and metastasis.
Biochemical and Physiological Effects:
2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has also been shown to have anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one can reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one. One area of interest is the development of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one as a potential drug candidate for the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one, and to identify its molecular targets. Finally, 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one could be investigated as a potential diagnostic tool for cancer imaging, which could have important clinical implications.

Synthesis Methods

The synthesis of 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one involves a multi-step process that starts with the reaction between 2,3-dimethylcyclohexanone and furfural in the presence of a catalyst. This reaction produces the intermediate compound, 2-Ethyl-6-(furan-2-ylmethyl)-2,3-dimethylcyclohexanone, which is then treated with an oxidizing agent to form 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one. The overall reaction scheme is shown below:

Scientific Research Applications

2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 2-Ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one has also been studied for its potential use as a diagnostic tool for cancer imaging.

properties

CAS RN

17429-56-0

Molecular Formula

C7H16O4S

Molecular Weight

232.32 g/mol

IUPAC Name

2-ethyl-6-(furan-2-ylmethylidene)-2,3-dimethylcyclohexan-1-one

InChI

InChI=1S/C15H20O2/c1-4-15(3)11(2)7-8-12(14(15)16)10-13-6-5-9-17-13/h5-6,9-11H,4,7-8H2,1-3H3

InChI Key

UKVXZCRLLFVABE-UHFFFAOYSA-N

SMILES

CCC1(C(CCC(=CC2=CC=CO2)C1=O)C)C

Canonical SMILES

CCC1(C(CCC(=CC2=CC=CO2)C1=O)C)C

synonyms

2-Ethyl-6-furfurylidene-2,3-dimethylcyclohexanone

Origin of Product

United States

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